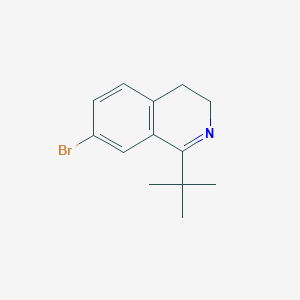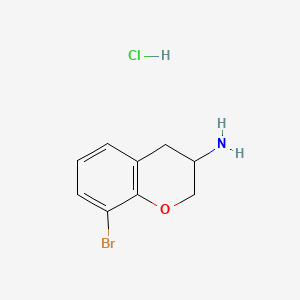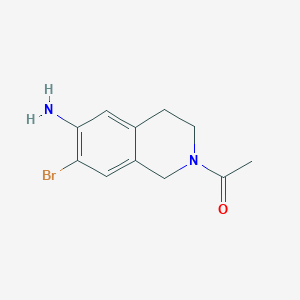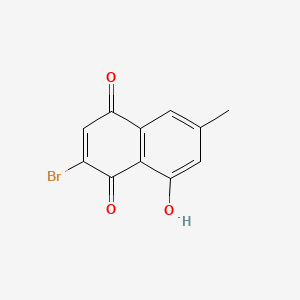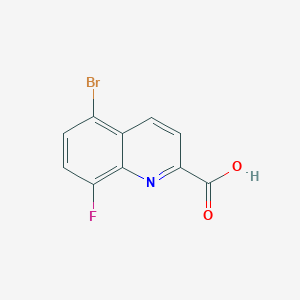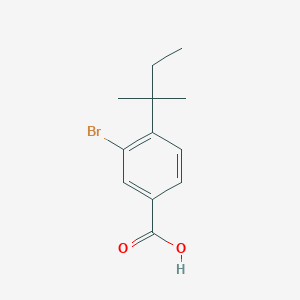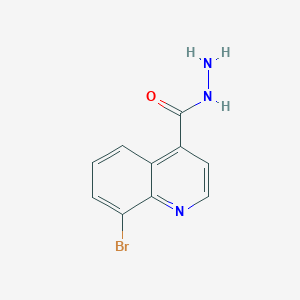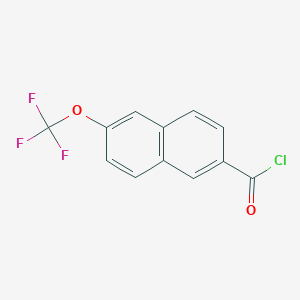
2-(Trifluoromethoxy)naphthalene-6-carbonyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(トリフルオロメトキシ)ナフタレン-6-カルボニルクロリドは、ナフタレン環にトリフルオロメトキシ基が結合し、6位にカルボニルクロリド官能基を持つ有機化合物です。
2. 製法
合成経路と反応条件
2-(トリフルオロメトキシ)ナフタレン-6-カルボニルクロリドの合成は、通常、ナフタレン環にトリフルオロメトキシ基とカルボニルクロリド基を導入することによって行われます。一般的な方法の1つは、制御された条件下で、2-(トリフルオロメトキシ)ナフタレンとホスゲン(COCl₂)を反応させてカルボニルクロリド基を導入することです。
工業的製造方法
この化合物の工業的製造方法は、同様の合成経路を採用しますが、より大規模に行われます。連続フロー反応器の使用と反応条件の最適化により、目的生成物の効率と収率を高めることができます。ホスゲンなどの危険な試薬を使用するため、安全対策が不可欠です。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Trifluoromethoxy)naphthalene-6-carbonyl chloride typically involves the introduction of the trifluoromethoxy group and the carbonyl chloride group onto the naphthalene ring. One common method involves the reaction of 2-(trifluoromethoxy)naphthalene with phosgene (COCl₂) under controlled conditions to introduce the carbonyl chloride group.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Safety measures are crucial due to the use of hazardous reagents like phosgene.
化学反応の分析
反応の種類
2-(トリフルオロメトキシ)ナフタレン-6-カルボニルクロリドは、さまざまな化学反応を起こす可能性があり、それには以下が含まれます。
置換反応: カルボニルクロリド基は、アミンやアルコールなどの求核剤と置換して、それぞれアミドやエステルを形成することができます。
還元反応: カルボニルクロリド基は、水素化リチウムアルミニウム(LiAlH₄)などの還元剤を使用して、対応するアルデヒドまたはアルコールに還元することができます。
酸化反応: ナフタレン環は、酸化反応を起こしてキノンまたは他の酸化された誘導体を形成することができます。
一般的な試薬と条件
置換: 求核剤(アミン、アルコール)、塩基(例: ピリジン)、溶媒(例: ジクロロメタン).
還元: 還元剤(LiAlH₄)、溶媒(例: エーテル).
酸化: 酸化剤(例: 過マンガン酸カリウム)、溶媒(例: アセトン).
主要な生成物
アミドとエステル: 置換反応から生成されます。
アルデヒドとアルコール: 還元反応から生成されます。
キノンと酸化された誘導体: 酸化反応から生成されます。
科学的研究の応用
2-(トリフルオロメトキシ)ナフタレン-6-カルボニルクロリドは、科学研究においていくつかの応用があります。
有機合成: より複雑な有機分子の合成における中間体として使用されます。
材料科学: ポリマーやその他の材料に組み込まれて、疎水性や耐薬品性などの特定の特性を付与します。
製薬研究: 新しい医薬品や治療薬の開発における潜在的な用途について調査されています。
農薬化学: 農薬や殺虫剤の合成における潜在的な用途について調査されています。
作用機序
2-(トリフルオロメトキシ)ナフタレン-6-カルボニルクロリドの作用機序は、それが起こす特定の化学反応によって異なります。例えば、置換反応では、カルボニルクロリド基は求電子剤として働き、求核剤と反応して新しい化学結合を形成します。トリフルオロメトキシ基は、ナフタレン環の電子特性に影響を与えることで、化合物の反応性と安定性に影響を与える可能性があります。
類似化合物との比較
類似化合物
2-(トリフルオロメトキシ)ベンゾイルクロリド: 構造は似ていますが、ナフタレン環ではなくベンゼン環を持っています。
2-(トリフルオロメトキシ)ナフタレン-6-カルボン酸: 構造は似ていますが、カルボニルクロリド基ではなくカルボン酸基を持っています。
2-(トリフルオロメトキシ)ナフタレン-6-メチルエステル: 構造は似ていますが、カルボニルクロリド基ではなくメチルエステル基を持っています。
独自性
2-(トリフルオロメトキシ)ナフタレン-6-カルボニルクロリドは、ナフタレン環にトリフルオロメトキシ基とカルボニルクロリド基の両方が存在することによって独特です。この官能基の組み合わせは、独特の化学的特性を付与し、有機合成や材料科学における特定の用途に役立ちます。
特性
分子式 |
C12H6ClF3O2 |
|---|---|
分子量 |
274.62 g/mol |
IUPAC名 |
6-(trifluoromethoxy)naphthalene-2-carbonyl chloride |
InChI |
InChI=1S/C12H6ClF3O2/c13-11(17)9-2-1-8-6-10(18-12(14,15)16)4-3-7(8)5-9/h1-6H |
InChIキー |
QFQNKRTVLKOXLC-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C=CC(=C2)OC(F)(F)F)C=C1C(=O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-amino-3-methyl-N-propan-2-yl-N-[(1S)-1-pyrazin-2-ylethyl]butanamide](/img/structure/B11850926.png)
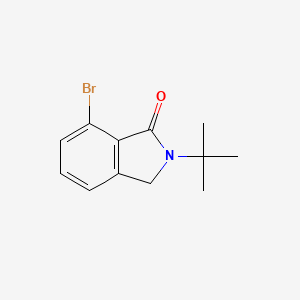

![Benzyl 2,6-diazaspiro[4.5]decane-6-carboxylate](/img/structure/B11850932.png)
![Benzyl imidazo[1,2-a]pyridin-3-ylcarbamate](/img/structure/B11850936.png)
